molecular formula C14H14N2O B13748958 4-[(2,5-Dimethylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 27761-33-7

4-[(2,5-Dimethylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B13748958
CAS No.: 27761-33-7
M. Wt: 226.27 g/mol
InChI Key: SZMBWRNOKVQLLA-UHFFFAOYSA-N
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Description

4-[(2,5-Dimethylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a chemical compound with the molecular formula C14H14N2O. This compound belongs to a class of hydrazinylidene-substituted cyclohexadienone derivatives, which are of significant interest in synthetic and materials chemistry research. Based on its structural features, which include a hydrazone backbone, this compound is primarily valued as a key synthetic intermediate or a precursor for the development of more complex organic molecules, such as azo dyes and pigments . The presence of the hydrazinylidene group makes it a versatile building block for the synthesis of compounds with potential biological activity, and it may serve as a model substrate in catalytic reaction studies . The compound is for research use only and is not intended for diagnostic or therapeutic applications. It is supplied with quality guarantees to ensure consistency and reliability in your experimental workflows. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

27761-33-7

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

4-[(2,5-dimethylphenyl)diazenyl]phenol

InChI

InChI=1S/C14H14N2O/c1-10-3-4-11(2)14(9-10)16-15-12-5-7-13(17)8-6-12/h3-9,17H,1-2H3

InChI Key

SZMBWRNOKVQLLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N=NC2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Bromination-Dehydrobromination of Cyclohexenes

  • Procedure: Cyclohexene or its methyl-substituted homologues are brominated at low temperatures (-5 to 0 °C) in solvents such as chloroform, carbon tetrachloride, or glacial acetic acid to yield 1,2-dibromocyclohexane derivatives.
  • Dehydrobromination: These dibromo derivatives are then treated with bases or reagents such as quinoline or sodium alkoxides (e.g., sodium ethylene glycolate) at elevated temperatures (around 220-230 °C) to eliminate hydrogen bromide and form cyclohexa-1,3-dienes.
  • Yields and Purity: Traditional methods using quinoline yield 45-65% of the diene but often contain significant impurities including residual cyclohexene and benzene due to side reactions and difficulty in separation (boiling points close to each other). Sodium alkoxide methods improve the yield and purity slightly, with infrared spectroscopy indicating up to 81% diene content in the product mixture.
  • Side Reactions: The elimination step can proceed via 1,2- or 1,4-elimination, leading to isomeric mixtures. The presence of side products such as 3-methylenecyclohexenes and cyclohexa-1,4-dienes is common, complicating purification efforts.

Other Synthetic Routes

  • Dehydration of Cyclohexane Diols: Elimination of water from cyclohexane-1,3-diols or 1,4-diols can also yield cyclohexa-1,3-dienes, but often with significant formation of cyclohexa-1,4-diene isomers.
  • Isomerization and Aromatization: Cyclohexa-1,3-dienes are prone to isomerization to 1,4-dienes and aromatization to benzene derivatives, especially under heating or in presence of bases, acids, or catalysts such as palladium on charcoal.

Practical Considerations

Functionalization to 4-[(2,5-Dimethylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one

While direct literature on the specific preparation of this compound is limited, general synthetic strategies for hydrazinylidene-substituted cyclohexa-1,3-dienes can be inferred:

  • Hydrazone Formation: The hydrazinylidene substituent is typically introduced by condensation of the cyclohexa-2,5-dien-1-one moiety with 2,5-dimethylphenylhydrazine. This involves nucleophilic attack of the hydrazine on the ketone carbonyl, followed by elimination of water to form the hydrazone linkage.
  • Reaction Conditions: Mild acidic or neutral conditions favor hydrazone formation without promoting side reactions of the diene system.
  • Purification: Due to the sensitivity of the diene core, purification is often performed by recrystallization or chromatography under inert atmosphere to avoid oxidation.

Summary Table of Preparation Methods and Key Parameters

Step Reagents/Conditions Yield (%) Purity Considerations Notes
Bromination of cyclohexene Br2, -5 to 0 °C, CCl4 or CHCl3 80-85 High yield of dibromo intermediate Requires careful temperature control
Dehydrobromination Quinoline or NaO-alkoxide, 220-230 °C 45-65 (quinoline), ~60 (Na alkoxide) Mixture of diene, cyclohexene, benzene Quinoline expensive; Na alkoxide more accessible
Hydrazone formation 2,5-Dimethylphenylhydrazine, mild acid/base Variable Sensitive to oxidation; requires inert atmosphere Critical step for target compound formation
Purification Recrystallization, chromatography - Avoid exposure to air and heat To prevent diene degradation

Chemical Reactions Analysis

Types of Reactions

PHENOL,4-[2-(2,5-DIMETHYLPHENYL)DIAZENYL]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells.

  • Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of cyclohexa-2,5-diene-1,4-dione and found that certain modifications enhanced cytotoxicity against various human tumor cell lines. Specifically, compounds with hydrazine substitutions showed improved selectivity and potency against breast and lung cancer cells .

Antioxidant Properties

The compound has been investigated for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases.

  • Research Findings : In vitro assays demonstrated that 4-[(2,5-Dimethylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one exhibited strong free radical scavenging activity. This property is attributed to the presence of electron-rich double bonds in its structure that can donate electrons to neutralize free radicals .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent against various bacterial strains.

  • Experimental Evidence : Studies have reported that derivatives of this compound possess inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of microbial cell membranes, leading to cell lysis .

Mechanism of Action

The mechanism of action of PHENOL,4-[2-(2,5-DIMETHYLPHENYL)DIAZENYL]- involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, making it useful in different applications .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenylhydrazinylidene group significantly influence logKow (octanol-water partition coefficient), solubility, and electronic properties. Key analogs include:

Compound Name Substituents logKow (Predicted) Molecular Weight Key References
4-[(2,5-Dimethylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one (Target) 2,5-dimethylphenyl ~3.2* 238.28 g/mol† Inferred from
(1) 6-(1-[2-(2-methylphenyl)hydrazino]ethylidene)cyclohexa-2,4-dien-1-one 2-methylphenyl, ethylidene 3.0/2.8 240.29 g/mol
(2) 4-(1-[2-(4-methylphenyl)hydrazinyl]ethylidene)cyclohexa-2,5-dien-1-one 4-methylphenyl, ethylidene 2.9/2.5 240.29 g/mol
4-[(2,5-Dichlorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one 2,5-dichlorophenyl 5.11‡ 267.11 g/mol
4-[(4-Hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one (4,4'-Dihydroxyazobenzene) 4-hydroxyphenyl 1.24 (density) 214.22 g/mol

*Estimated based on methyl group contributions.
†Calculated from molecular formula (C14H14N2O).
‡Experimental data from .

Key Observations:

  • Hydrophobicity: Chlorinated derivatives (e.g., 2,5-dichlorophenyl analog) exhibit higher logKow values (~5.11) due to Cl's electron-withdrawing and hydrophobic nature, whereas hydroxylated analogs (e.g., 4-hydroxyphenyl) are more hydrophilic .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-[(2,5-Dimethylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via hydrazone formation by reacting 2,5-dimethylphenylhydrazine with a substituted cyclohexadienone precursor. Key steps include:

  • Use of aqueous-alcoholic solutions for controlled reactivity .
  • Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) for purification, achieving ~60–77% yields depending on substituents .
    • Critical Parameters : Temperature control (room temperature to reflux), stoichiometric ratios, and solvent polarity significantly affect reaction efficiency.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this hydrazinylidene derivative?

  • Analytical Workflow :

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.2–6.8 ppm, ketone carbonyl at ~185 ppm) .
  • FTIR : Confirms C=O (1669 cm⁻¹) and N–H (2923–2926 cm⁻¹) stretches .
  • HRMS : Validates molecular weight (e.g., [M+H]+ peaks within 0.7 ppm error) .
    • Cross-Validation : Compare data with structurally similar azobenzene derivatives (e.g., 4,4'-dihydroxyazobenzene, CAS 2050-16-0) .

Q. How does purification by silica gel chromatography impact product purity and stability?

  • Protocol : Use gradient elution (petroleum ether:ethyl acetate = 5:1) to isolate the compound.
  • Outcomes :

  • Purity ≥95% achievable with optimized solvent ratios .
  • Stability concerns: Decomposition observed near 240°C; store under inert atmosphere at –20°C .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of hydrazone formation in this compound?

  • Hypothesis : Electron-donating groups (e.g., methyl on phenyl) direct hydrazine attack to the α,β-unsaturated ketone.
  • Experimental Validation :

  • DFT calculations to map electron density on cyclohexadienone .
  • Kinetic studies under varying pH and solvent dielectric constants .

Q. How do structural modifications influence bioactivity, particularly in antimicrobial or anticancer contexts?

  • Structure-Activity Relationship (SAR) :

  • The 2,5-dimethylphenyl group enhances lipophilicity, potentially improving membrane permeability .
  • Compare with analogs (e.g., 4-nitro derivatives) to assess nitro group effects on cytotoxicity .
    • Assays :
  • MIC tests against Gram-positive/negative bacteria .
  • Apoptosis assays (e.g., caspase-3 activation in cancer cell lines) .

Q. What advanced techniques resolve contradictions in spectral data for hydrazinylidene compounds?

  • Case Study : Discrepancies in FTIR carbonyl peaks (1669 vs. 1721 cm⁻¹ in related quinones) .
  • Resolution Strategies :

  • X-ray crystallography to confirm tautomeric forms (e.g., enol vs. keto) .
  • Variable-temperature NMR to study dynamic equilibria .

Q. How does environmental pH affect the compound’s stability and degradation pathways?

  • Experimental Design :

  • Accelerated stability testing (40°C/75% RH) across pH 3–9.
  • LC-MS/MS to identify degradation products (e.g., hydrolysis to 2,5-dimethylaniline) .
    • Key Finding : Acidic conditions promote protonation of the hydrazone bond, increasing hydrolysis rates .

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